2,3-Dibromosuccinic acid, (2R,3R)-
Description
Significance of Chiral Vicinal Dihalo-Dicarboxylic Acids in Stereoselective Transformations
Chiral vicinal dihalo-dicarboxylic acids are valuable synthons in asymmetric synthesis due to the unique combination of functional groups arranged in a specific, non-superimposable three-dimensional geometry. The presence of two adjacent stereogenic centers, each bearing a halogen atom and a carboxylic acid group, provides a powerful platform for introducing chirality and for subsequent stereocontrolled molecular elaborations.
The significance of this structural motif arises from several key factors:
Stereochemical Information Transfer: The predefined absolute configuration of the chiral centers, such as in (2R,3R)-2,3-dibromosuccinic acid, can direct the stereochemical outcome of subsequent reactions. This makes them useful as chiral building blocks for the synthesis of complex, enantiomerically pure molecules like pharmaceuticals or natural products nih.govresearchgate.net.
Orthogonal Reactivity: The carboxylic acid groups and the carbon-bromine bonds offer distinct reactive sites. The carboxylic acids can be converted into esters, amides, or other derivatives, while the bromine atoms can be displaced via nucleophilic substitution or removed through elimination reactions. This differential reactivity allows for a stepwise and controlled functionalization of the molecule.
Conformational Rigidity: The steric hindrance imposed by the bulky bromine atoms and the potential for hydrogen bonding between the carboxyl groups can lock the molecule into a preferred conformation. This rigidity can enhance the facial selectivity of reactions at other sites within the molecule or in intermolecular processes.
Access to Other Chiral Structures: Vicinal dihalides are classic precursors to alkynes via stereospecific dehydrohalogenation reactions. The application of this reaction to an enantiopure dihalide provides a route to chiral alkynes. Furthermore, stereospecific substitution of the halides can lead to the formation of chiral vicinal diamines or diols, which are themselves highly valuable ligands and synthons in asymmetric catalysis rsc.org.
While the broader classes of chiral dicarboxylic acids and vicinal dihalides are well-established in stereoselective synthesis, the specific application of enantiopure 2,3-dibromosuccinic acid as a foundational building block remains a more specialized area of organic chemistry.
Overview of the Stereoisomeric Landscape of 2,3-Dibromosuccinic Acid
2,3-Dibromosuccinic acid (HOOC-CHBr-CHBr-COOH) possesses two chiral carbon atoms at positions 2 and 3. This leads to the existence of three distinct stereoisomers: a pair of enantiomers and a meso compound.
The enantiomeric pair is known as the threo isomers, which are optically active. The specific compound of focus, (2R,3R)-2,3-dibromosuccinic acid , and its non-superimposable mirror image, (2S,3S)-2,3-dibromosuccinic acid , constitute this pair. A 1:1 mixture of these two enantiomers is referred to as a racemic mixture or (±)-2,3-dibromosuccinic acid.
The third stereoisomer is the erythro isomer, identified as meso-2,3-dibromosuccinic acid . Despite having two chiral centers (with 2R,3S configuration), this molecule possesses an internal plane of symmetry and is therefore achiral and optically inactive stenutz.eu.
| Isomer Name | Configuration | Chirality | Optical Activity |
|---|---|---|---|
| (2R,3R)-2,3-Dibromosuccinic acid | (2R,3R) | Chiral | Optically Active (+) |
| (2S,3S)-2,3-Dibromosuccinic acid | (2S,3S) | Chiral | Optically Active (-) |
| meso-2,3-Dibromosuccinic acid | (2R,3S) | Achiral | Optically Inactive |
Historical Development of Stereochemical Control in Bromination Reactions Leading to Dibromosuccinic Acids
The synthesis of 2,3-dibromosuccinic acid was pivotal in the early understanding of stereochemistry and reaction mechanisms. The ability to selectively produce different stereoisomers by choosing a specific starting material demonstrated the principles of stereospecificity.
The key to this control lies in the bromination of the geometric isomers of butenedioic acid: fumaric acid (the trans-isomer) and maleic acid (the cis-isomer).
Bromination of Fumaric Acid: Early work demonstrated that the addition of bromine to fumaric acid results exclusively in the formation of meso-2,3-dibromosuccinic acid.
Bromination of Maleic Acid: Conversely, the bromination of maleic acid yields the racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromosuccinic acid chempedia.info.
This strict dependence of the product's stereochemistry on the reactant's stereochemistry is the definition of a stereospecific reaction. These outcomes were crucial evidence for the mechanism of bromine addition to alkenes. The reaction proceeds through a cyclic bromonium ion intermediate. The nucleophilic attack by the bromide ion (Br⁻) must then occur from the side opposite to this bulky intermediate, forcing an anti-addition of the two bromine atoms across the double bond.
This mechanistic constraint dictates the observed stereochemical results, providing a classic and foundational example of stereochemical control in organic synthesis chempedia.infomasterorganicchemistry.com.
| Starting Material | Configuration | Reaction Product | Stereochemical Outcome |
|---|---|---|---|
| Fumaric Acid | trans | meso-2,3-Dibromosuccinic acid | anti-addition |
| Maleic Acid | cis | (±)-2,3-Dibromosuccinic acid (racemic mixture) | anti-addition |
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2,3-dibromobutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)/t1-,2-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWGRXKOBIVTFA-LWMBPPNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)(C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H](C(=O)O)Br)(C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278429 | |
| Record name | rel-(2R,3R)-2,3-Dibromobutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114-00-7, 916065-44-6 | |
| Record name | rel-(2R,3R)-2,3-Dibromobutanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,3-Dibromosuccinic acid, (2R,3R)- | |
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| Record name | rel-(2R,3R)-2,3-Dibromobutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2,3-dibromosuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.919 | |
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| Record name | 2,3-DIBROMOSUCCINIC ACID, (2R,3R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK5D0R9G40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Stereocontrolled Synthesis of 2r,3r 2,3 Dibromosuccinic Acid
Diastereospecific Synthesis Pathways from Precursor Alkenes
The geometry of the starting alkene plays a crucial role in determining the stereochemical outcome of the product in diastereospecific reactions. The bromination of maleic acid and fumaric acid provides a classic example of this principle.
Bromination of Maleic Acid and the Formation of Racemic (2R,3R)- and (2S,3S)-2,3-Dibromosuccinic Acid
The addition of bromine (Br₂) to maleic acid, the cis-isomer of butenedioic acid, results in the formation of a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromosuccinic acid. google.comic.ac.uk This outcome is a direct consequence of the reaction mechanism, which proceeds through a specific intermediate. The reaction is stereospecific, meaning that the stereochemistry of the starting material dictates the stereochemistry of the product. ic.ac.uk The bromination of maleic acid yields the threo isomers, which in this case are a pair of enantiomers. doubtnut.comsarthaks.com In contrast, the bromination of fumaric acid, the trans-isomer, produces the optically inactive meso-2,3-dibromosuccinic acid. google.comchegg.com
The direct addition of bromine to maleic acid in an aqueous solution can also lead to the formation of some meso-2,3-dibromosuccinic acid due to the isomerization of maleic acid to fumaric acid under the reaction conditions. google.com
Elucidation of Bromonium Ion Intermediates and Anti-Addition Stereochemistry in Bromination Reactions
The stereospecificity of the bromination of alkenes is explained by the formation of a cyclic bromonium ion intermediate. quora.comlibretexts.orgmasterorganicchemistry.comstackexchange.comladykeanecollege.edu.in In this mechanism, the alkene's π electrons attack one of the bromine atoms in the Br₂ molecule, which simultaneously forms a three-membered ring with the two carbon atoms of the former double bond. libretexts.orgmasterorganicchemistry.com This cyclic intermediate shields one face of the molecule.
The subsequent step involves the attack of the bromide ion (Br⁻), which is generated in the first step, on one of the carbon atoms of the bromonium ion. libretexts.orgmasterorganicchemistry.com This attack occurs from the side opposite to the bromine bridge, a process known as backside attack, which is characteristic of SN2 reactions. quora.comlibretexts.org This results in the two bromine atoms being added to opposite faces of the original double bond, a stereochemical outcome referred to as anti-addition. quora.commasterorganicchemistry.comladykeanecollege.edu.inlibretexts.org The formation of the bromonium ion prevents free rotation around the carbon-carbon single bond, thus preserving the stereochemical information from the starting alkene. ladykeanecollege.edu.in
| Starting Alkene | Stereochemistry | Product(s) | Stereochemical Description |
| Maleic Acid | cis | (2R,3R)- and (2S,3S)-2,3-Dibromosuccinic Acid | Racemic mixture (enantiomers) |
| Fumaric Acid | trans | meso-2,3-Dibromosuccinic Acid | Achiral diastereomer |
Enantioselective Synthesis Strategies for Direct Production of (2R,3R)-2,3-Dibromosuccinic Acid
While diastereospecific synthesis from maleic acid yields a racemic mixture, enantioselective strategies aim to directly produce one specific enantiomer, such as (2R,3R)-2,3-dibromosuccinic acid, in excess.
Exploration of Chiral Catalysts in Asymmetric Bromination
Asymmetric catalysis is a powerful tool for achieving enantioselectivity. In the context of bromination, chiral catalysts can influence the reaction pathway to favor the formation of one enantiomer over the other. sigmaaldrich.com These catalysts can be chiral Lewis acids or organocatalysts. sigmaaldrich.comrsc.org For example, chiral Lewis acids can coordinate to the bromine molecule, making it more electrophilic and creating a chiral environment for the addition to the alkene. sigmaaldrich.com Similarly, chiral organocatalysts, such as chiral amines or phosphines, can activate the bromine source or the alkene, leading to an enantioselective transformation. rsc.orgnih.gov The development of highly effective chiral catalysts for the asymmetric bromination of alkenes remains an active area of research, with the goal of achieving high yields and enantiomeric excesses (ee) for a broad range of substrates. nih.govorganic-chemistry.orgrsc.org
Application of Chiral Auxiliary Methodologies in Diastereoselective Bromination
Another effective strategy for controlling stereochemistry is the use of chiral auxiliaries. acs.orgwilliams.eduosi.lv A chiral auxiliary is a chiral molecule that is temporarily attached to the starting material. It directs the stereochemical course of a reaction before being removed to yield the desired enantiomerically enriched product. williams.eduresearchgate.net In the context of synthesizing (2R,3R)-2,3-dibromosuccinic acid, a chiral auxiliary could be attached to a precursor molecule, such as maleic anhydride (B1165640) or a derivative thereof. The bromination of this chiral substrate would then proceed diastereoselectively, favoring the formation of one diastereomer due to the steric influence of the auxiliary. Subsequent removal of the chiral auxiliary would then yield the desired (2R,3R)-2,3-dibromosuccinic acid. The predictability and reliability of chiral auxiliary-based methods make them a valuable tool in asymmetric synthesis. williams.edu
Enantiomeric Resolution Techniques for Obtaining Enantiopure (2R,3R)-2,3-Dibromosuccinic Acid
When a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromosuccinic acid is produced, enantiomeric resolution can be employed to separate the two enantiomers. This classical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent, typically a chiral base like an alkaloid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. These diastereomeric salts can then be separated by fractional crystallization. After separation, the individual diastereomeric salts are treated with an acid to regenerate the enantiopure (2R,3R)- and (2S,3S)-2,3-dibromosuccinic acids.
Development of Classical Resolution Methods for Racemic 2,3-Dibromosuccinic Acid
The primary route to obtaining enantiomerically pure (2R,3R)-2,3-dibromosuccinic acid from its racemic mixture is through classical chemical resolution. This well-established technique relies on the conversion of the enantiomeric pair into a mixture of diastereomers, which, unlike enantiomers, possess different physical properties and can be separated. sigmaaldrich.com
The process for a racemic acid, such as (±)-2,3-dibromosuccinic acid, involves reacting it with an enantiomerically pure chiral base. This acid-base reaction forms a pair of diastereomeric salts. For instance, reacting the racemic acid with a single enantiomer of a chiral base, such as (R)-1-phenylethylamine, would yield two diastereomeric salts: ((2R,3R)-acid·(R)-base) and ((2S,3S)-acid·(R)-base). oc-praktikum.dersc.org
These diastereomeric salts have distinct solubilities in a given solvent, which allows for their separation by fractional crystallization. researchgate.netrsc.org One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other dissolved in the mother liquor. After separation by filtration, the pure diastereomeric salt is treated with a strong acid, such as hydrochloric acid, to protonate the carboxylate and regenerate the enantiomerically pure carboxylic acid, while the chiral resolving agent can be recovered. sigmaaldrich.comoc-praktikum.de
Commonly employed chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines. oc-praktikum.dersc.org The selection of the appropriate resolving agent and solvent system is crucial for efficient separation and is often determined empirically by screening various combinations to find the one that provides the greatest difference in solubility between the diastereomeric salts. researchgate.netrsc.org
Table 1: Common Chiral Resolving Agents for Racemic Acids
| Resolving Agent | Type |
|---|---|
| Brucine | Natural Alkaloid |
| Strychnine | Natural Alkaloid |
| Quinine | Natural Alkaloid |
| (R)-1-Phenylethylamine | Synthetic Amine |
| (S)-1-Phenylethylamine | Synthetic Amine |
Crystallization-Based Enantiomer Separation Protocols
Crystallization is the core technique for the separation of diastereomeric salts formed during classical resolution. researchgate.net The success of this method hinges on the phase behavior of the diastereomer mixture in a specific solvent, which can be understood by studying the corresponding ternary phase diagrams. nih.gov These diagrams map the solubility of the components at different compositions and temperatures, allowing for the identification of optimal conditions for selective crystallization.
The process involves dissolving the mixture of diastereomeric salts in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution. Upon controlled cooling, the less soluble diastereomer will crystallize out of the solution first. rsc.org The efficiency of the separation can often be improved through repeated recrystallizations to enhance the purity of the desired diastereomer. chemimpex.com The rate of cooling and the presence of seed crystals can influence the size and purity of the resulting crystals.
An alternative crystallization method is preferential crystallization, also known as resolution by entrainment. This technique is applicable only to chiral compounds that form conglomerates—mechanical mixtures of separate crystals of each enantiomer—rather than a racemic compound where both enantiomers are present in the same crystal lattice. This method involves seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer, which induces the crystallization of that enantiomer exclusively. However, this method has been successful in a limited number of cases. nih.gov
Sustainable and Green Chemistry Methodologies for Synthesis
In recent years, significant effort has been directed towards developing more environmentally friendly and sustainable methods for chemical synthesis, including the production of 2,3-dibromosuccinic acid. These efforts focus on replacing hazardous reagents and optimizing reaction conditions to improve safety, reduce waste, and increase efficiency.
Development of Environmentally Benign Brominating Agent Systems
The traditional synthesis of 2,3-dibromosuccinic acid involves the use of elemental bromine (Br₂), which is a hazardous and highly corrosive substance. google.com Green chemistry principles advocate for the replacement of such reagents with safer alternatives. One prominent strategy is the in situ generation of bromine from less hazardous sources.
Another approach involves the use of a bromide salt in conjunction with other oxidants like sodium periodate (B1199274) (NaIO₄) or Oxone® in an acidic medium. researchgate.net These systems also generate the electrophilic bromine species in the reaction mixture, offering a safer alternative to molecular bromine.
Optimization of Reaction Conditions for Reduced Environmental Impact and Enhanced Yields
Optimizing reaction conditions is a key aspect of green chemistry, aiming to maximize product yield while minimizing energy consumption and waste generation. For the synthesis of 2,3-dibromosuccinic acid, several methodologies have been developed to improve upon traditional protocols.
A patented method describes the bromination of fumaric or maleic acid in the presence of an alkali metal or alkaline earth metal halide, such as sodium bromide. This catalytic approach allows the reaction to proceed under mild conditions (e.g., 25°C to 55°C) and can lead to significantly higher yields compared to uncatalyzed reactions. google.com
Table 2: Comparison of Reaction Conditions for the Synthesis of 2,3-Dibromosuccinic Acid from Fumaric Acid
| Method | Brominating Agent/System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Traditional | Bromine (Br₂) | Water | Boiling | ~63% | oc-praktikum.de |
| Catalytic | Bromine / Sodium Bromide | Water | 25°C | 90.6% | google.com |
As shown in the table, the use of a sodium bromide catalyst or a hydrogen peroxide-based system not only improves safety but also results in substantially higher yields under milder temperature conditions compared to the traditional boiling water method. oc-praktikum.deresearchgate.netgoogle.com These optimized conditions reduce energy consumption and the formation of byproducts, making the synthesis more economically viable and environmentally sustainable. google.com
Advanced Reaction Mechanisms and Stereochemical Transformations of 2r,3r 2,3 Dibromosuccinic Acid
Nucleophilic Substitution Reactions: Stereochemical Outcomes and Mechanistic Investigations
The carbon-bromine bonds in (2R,3R)-2,3-dibromosuccinic acid are susceptible to nucleophilic attack. The stereochemical outcome of such substitutions is highly dependent on the reaction mechanism, which can be primarily categorized as either Sₙ2 (bimolecular nucleophilic substitution) or Sₙ1 (unimolecular nucleophilic substitution).
An Sₙ2 reaction involves a backside attack by the nucleophile, leading to a single, concerted step where the leaving group is displaced. youtube.com This mechanism results in an inversion of the stereochemical configuration at the electrophilic carbon center. youtube.comlibretexts.org For (2R,3R)-2,3-dibromosuccinic acid, a single Sₙ2 substitution at C2 would lead to a (2S,3R)-2-substituted-3-bromosuccinic acid derivative. A double substitution via two consecutive Sₙ2 reactions would yield a product with (2S,3S) stereochemistry.
In contrast, an Sₙ1 reaction proceeds through a two-step mechanism involving the formation of a planar carbocation intermediate after the leaving group departs. libretexts.org The nucleophile can then attack this flat intermediate from either face with nearly equal probability. utexas.edu This leads to racemization, producing a mixture of retention and inversion products. libretexts.orgmasterorganicchemistry.com If an Sₙ1 reaction were to occur at one chiral center of (2R,3R)-2,3-dibromosuccinic acid, it would result in a mixture of diastereomers.
The choice between an Sₙ1 and Sₙ2 pathway is influenced by factors such as the solvent, the nucleophile's strength, and the substrate's structure. The presence of the adjacent bromine atom can also lead to the formation of a bridged bromonium ion intermediate, which would block one face of the molecule and force a subsequent nucleophilic attack from the opposite side, resulting in an anti-diastereomer, an outcome characteristic of stereospecific reactions.
Elimination Reactions Leading to Unsaturated Dicarboxylic Acids
(2R,3R)-2,3-Dibromosuccinic acid can undergo elimination reactions, typically through an E2 (bimolecular elimination) mechanism, to form unsaturated dicarboxylic acids. This reaction involves the removal of a proton (H) and a bromide ion (Br⁻) from adjacent carbon atoms, usually facilitated by a base. The stereochemistry of the starting material is crucial in determining the geometry of the resulting alkene.
A significant transformation of 2,3-dibromosuccinic acid is its conversion to acetylenedicarboxylic acid via a double dehydrobromination. google.comsmolecule.com This reaction is typically achieved by treating the dibrominated acid with a strong base, such as potassium hydroxide (B78521) (KOH), in an alcoholic solvent like methanol (B129727) or ethanol (B145695) under reflux conditions. orgsyn.orgwikipedia.org
Reaction Conditions for Synthesis of Acetylene Dicarboxylic Acid
| Reactant | Reagent | Solvent | Conditions | Product |
|---|
This interactive table summarizes the key reagents and conditions for the elimination reaction. Data sourced from orgsyn.org.
Studies on Stereospecificity versus Stereoselectivity in Reactions Involving (2R,3R)-2,3-Dibromosuccinic Acid
The reactions of (2R,3R)-2,3-dibromosuccinic acid serve as excellent models for understanding the principles of stereospecificity and stereoselectivity.
A stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product. youtube.commasterorganicchemistry.com The mechanism dictates a specific stereochemical outcome. The Sₙ2 reaction is a classic example; a chiral reactant with an R configuration will yield a product with an S configuration, and vice versa. youtube.com Therefore, a nucleophilic substitution on (2R,3R)-2,3-dibromosuccinic acid that proceeds via an Sₙ2 mechanism is stereospecific, as it would lead to a predictable inversion of configuration. libretexts.org Similarly, the E2 elimination to form acetylenedicarboxylic acid is stereospecific, as the anti-periplanar requirement of the mechanism is met by the specific stereoisomer, leading to the alkyne.
A stereoselective reaction is one in which a single reactant can form two or more stereoisomeric products, but one is formed in preference to the others. masterorganicchemistry.com This implies a choice between different pathways. For example, if a reaction on (2R,3R)-2,3-dibromosuccinic acid could produce both (2S,3R) and (2R,3R) products but yielded 90% of the former, the reaction would be considered highly stereoselective. Sₙ1 reactions are generally non-stereospecific and poorly stereoselective because the planar carbocation intermediate can be attacked from either side, leading to a nearly racemic mixture. libretexts.org
The study of how different reagents and conditions direct the reactions of (2R,3R)-2,3-dibromosuccinic acid toward specific stereoisomeric products provides fundamental insights into reaction mechanisms and the critical role of stereochemistry in chemical transformations.
Application of 2r,3r 2,3 Dibromosuccinic Acid As a Chiral Building Block
Utilization in the Construction of Enantiomerically Pure Organic Compounds
(2R,3R)-2,3-Dibromosuccinic acid, possessing C2 symmetry and two fixed chiral centers, is a strategic starting material for constructing enantiomerically pure organic compounds. The bromine atoms act as effective leaving groups, enabling stereospecific nucleophilic substitution reactions. This process allows for the introduction of new functional groups while preserving the original stereochemical integrity of the carbon backbone. This characteristic is particularly advantageous in the synthesis of specialized molecules where specific stereoisomers are required, such as in the pharmaceutical and agrochemical industries. The racemic form of 2,3-dibromosuccinic acid is produced by the bromination of maleic acid, from which the (2R,3R) enantiomer can be resolved. google.com
Precursor for the Synthesis of Chiral Intermediates
The structural features of (2R,3R)-2,3-dibromosuccinic acid make it an important precursor for a range of chiral intermediates that are themselves valuable in multi-step syntheses.
Synthesis of Chiral α-Hydroxy Carboxylic Acids and Derivatives (e.g., Tartaric Acid Analogues)
A primary application of (2R,3R)-2,3-dibromosuccinic acid is its role as a precursor to (2R,3R)-(+)-tartaric acid. merckmillipore.comsigmaaldrich.com This conversion involves the substitution of the two bromine atoms with hydroxyl groups. This transformation is a key step as it converts the dibromo acid into a dihydroxy acid, a common structural motif in many natural products and chiral ligands. (2R,3R)-(+)-tartaric acid is a widely used, inexpensive chiral pool chemical, valued for its application in resolving racemic mixtures and as a starting material for synthesis. merckmillipore.comsigmaaldrich.com The ability to generate this and other tartaric acid analogues from (2R,3R)-2,3-dibromosuccinic acid underscores its utility as a foundational chiral building block.
Role in the Synthesis of Agrochemical and Pharmaceutical Intermediates
(2R,3R)-2,3-Dibromosuccinic acid and its derivatives are employed as intermediates in the synthesis of active compounds for the agrochemical and pharmaceutical sectors. google.com For instance, 2,3-dibromosuccinic acids are known to be useful as a raw material for synthesizing 3-hydroxy-2-thiophenecarboxylic acid derivatives, which are themselves intermediates for agricultural chemicals and pharmaceuticals. google.com The bifunctional nature of the molecule, with its two carboxylic acid groups and two stereocenters, allows for the creation of diverse and complex structures, including various heterocyclic systems that are frequently found in bioactive molecules. Another known reaction is the elimination of hydrogen bromide to form acetylenedicarboxylic acid, a useful synthetic intermediate. google.com
Application as a Chiral Auxiliary in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. researchgate.netyoutube.com After the desired stereoselective transformation, the auxiliary is removed for potential reuse. youtube.com While direct use of (2R,3R)-2,3-dibromosuccinic acid as an auxiliary is not extensively documented, its derivatives, such as amides or esters, possess the necessary characteristics for such applications. The rigid C2-symmetric backbone derived from the succinic acid core can effectively shield one face of a reactive intermediate (like an enolate), forcing an incoming reagent to attack from the less sterically hindered face, thereby inducing high diastereoselectivity. researchgate.net This principle is fundamental to auxiliary-controlled reactions, which are a cornerstone of modern asymmetric synthesis. researchgate.net
Integration into Coordination Chemistry and Metal-Organic Frameworks
The field of coordination chemistry has seen significant growth in the use of chiral ligands to construct polymers and frameworks with specific topologies and properties.
Design and Synthesis of Chiral Coordination Polymers utilizing Dibromosuccinic Acid Ligands
(2R,3R)-2,3-Dibromosuccinic acid is a logical and promising candidate for use as a chiral ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The two carboxylate groups can bridge multiple metal centers, while the stereochemically defined (2R,3R) backbone imparts chirality to the resulting supramolecular structure. This can lead to the formation of materials with helical chains or other complex chiral architectures. nih.gov Although the use of other chiral dicarboxylic acids like tartaric acid is more established in this area, the principles are directly applicable. The bromine atoms on the dibromosuccinic acid ligand offer an additional advantage: they can serve as reactive handles for post-synthesis modification of the coordination polymer, allowing for the fine-tuning of the material's properties.
Interactive Data Tables
Table 1: Applications of (2R,3R)-2,3-Dibromosuccinic Acid
| Application Area | Specific Use | Resulting Compound/Structure Type |
|---|---|---|
| Chiral Building Block | Construction of enantiomerically pure compounds | Specialized organic molecules |
| Precursor Chemistry | Synthesis of (2R,3R)-(+)-tartaric acid | Chiral α-hydroxy carboxylic acids |
| Precursor Chemistry | Synthesis of agrochemical/pharmaceutical intermediates | 3-Hydroxy-2-thiophenecarboxylic acid derivatives, Acetylenedicarboxylic acid |
| Asymmetric Synthesis | Potential as a chiral auxiliary (via derivatives) | Diastereomerically pure products |
| Coordination Chemistry | Chiral ligand for coordination polymers/MOFs | Chiral frameworks, helical polymers |
Table 2: Chemical Compounds Mentioned
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| (2R,3R)-2,3-Dibromosuccinic acid | (2R,3R)-2,3-dibromobutanedioic acid nih.gov | C₄H₄Br₂O₄ nih.gov |
| Maleic acid | (Z)-But-2-enedioic acid | C₄H₄O₄ |
| (2R,3R)-(+)-Tartaric acid | (2R,3R)-2,3-dihydroxybutanedioic acid sigmaaldrich.com | C₄H₆O₆ sigmaaldrich.com |
| 3-Hydroxy-2-thiophenecarboxylic acid | 3-Hydroxythiophene-2-carboxylic acid | C₅H₄O₃S |
Chiroptical Properties of Resultant Materials
The chirality inherent in (2R,3R)-2,3-dibromosuccinic acid makes it a valuable starting material for the synthesis of new, more complex chiral structures. The transfer of chirality from this building block to a resultant material is a key focus in stereoselective synthesis. The chiroptical properties of the final materials, which are a direct consequence of their three-dimensional structure, are often characterized using techniques such as polarimetry and circular dichroism (CD) spectroscopy.
While extensive research on a wide array of materials derived specifically from (2R,3R)-2,3-dibromosuccinic acid and their chiroptical properties is not broadly available in the public domain, the chiroptical activity of the parent molecule itself is well-documented and provides a fundamental baseline. The specific rotation of (2R,3R)-2,3-dibromosuccinic acid has been measured in various solvents, demonstrating the influence of the molecular environment on its chiroptical response.
The specific rotation values for the d-form, which corresponds to the (2R,3R)-enantiomer, are presented below. drugfuture.com This data is crucial as it quantifies the inherent chiroptical activity of the building block, which is the foundation for the chirality of any resultant materials.
| Solvent | Specific Rotation [α]D18 | Concentration (c) |
|---|---|---|
| Water | +64.4° | 5 g/100 mL |
| Alcohol | +135.8° | 5 g/100 mL |
| Ethyl Acetate | +147.8° | 5 g/100 mL |
The significant variation in specific rotation with the solvent highlights the sensitivity of the chiroptical properties to the surrounding medium. This phenomenon is attributed to the different interactions, such as hydrogen bonding and dipole-dipole interactions, between the chiral molecule and the solvent molecules. These interactions can alter the conformational equilibrium of the molecule, thereby affecting how it interacts with plane-polarized light.
The study of materials synthesized from (2R,3R)-2,3-dibromosuccinic acid would involve similar chiroptical characterization. For instance, if this diacid is used to create a chiral metal-organic framework (MOF) or a polymer, the resulting material's CD spectrum would provide detailed information about its stereochemistry. The sign and intensity of the Cotton effects in the CD spectrum would be indicative of the absolute configuration and the rigidity of the newly formed chiral structure. However, specific research detailing the synthesis and full chiroptical analysis of such materials derived from (2R,3R)-2,3-dibromosuccinic acid is not readily found in publicly accessible literature.
Structural Elucidation and Advanced Spectroscopic Analysis of 2r,3r 2,3 Dibromosuccinic Acid and Its Derivatives
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the quintessential method for determining the precise atomic coordinates of a molecule in its crystalline solid state. For chiral molecules like 2,3-dibromosuccinic acid, this technique not only confirms the connectivity of atoms but also reveals the intricate details of their spatial arrangement, including intermolecular interactions and packing within the crystal lattice.
The crystal structure of dibromosuccinic acid isomers is significantly influenced by strong intermolecular hydrogen bonds formed between the carboxylic acid groups. In a study involving the co-crystallization of racemic 2,3-dibromosuccinic acid with (R)-1-phenylethanamine, the resulting crystal structure contained both the (2R,3R) and (2S,3S) enantiomers. researchgate.net Specifically, the (2R,3R) enantiomer was present as the neutral diacid, while the (2S,3S) enantiomer existed as a dianion. researchgate.net These components, both situated on twofold rotation axes, are linked through a complex two-dimensional network of hydrogen bonds. researchgate.net
For comparison, the crystal structure of the meso form, (2R,3S)-2,3-dibromosuccinic acid, also reveals extensive hydrogen bonding. diva-portal.orgresearchgate.net In the meso structure, centrosymmetric molecules form hydrogen bonds with two adjacent acid molecules, creating long, infinite chains. researchgate.netdiva-portal.orgdiva-portal.org This pattern involves pairs of molecules forming an inversion-related closed hydrogen-bonding loop. researchgate.net The distinct hydrogen-bonding patterns between the racemic and meso forms are believed to contribute to their significantly different melting points. researchgate.net
In contrast, the meso isomer packs into a structure defined by infinite chains along a specific crystallographic axis. researchgate.net The molecule itself is positioned around an inversion center located at the midpoint of the central C-C bond. researchgate.net The specific arrangement and dimensionality of these hydrogen-bonded assemblies are key distinguishing features of the different stereoisomers in the solid state. The Crystallography Open Database contains a crystal structure record for (2R,3R)-2,3-Dibromosuccinic acid, highlighting its availability for detailed structural analysis. nih.gov
Table 1: Representative Crystallographic Data for a Succinic Acid Derivative Salt This table presents data for (-)-(2R)-succinic-2-d acid complexed with (+)-phenylethylammonium, demonstrating the type of information obtained from a diffraction study used to determine absolute configuration. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.407 |
| b (Å) | 8.300 |
| c (Å) | 8.614 |
| β (°) | 91.20 |
| Volume (ų) | 600.9 |
| Z (molecules per unit cell) | 2 |
| Source: Data from a neutron diffraction study at 100 K. nih.gov |
Advanced Spectroscopic Characterization for Conformational and Stereochemical Insights
While X-ray crystallography provides a static picture of the solid state, spectroscopic techniques offer crucial information about the molecule's structure and behavior, both in solid and solution phases.
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful, non-destructive technique for studying chiral molecules. mtoz-biolabs.com It measures the differential absorption of left- and right-circularly polarized light by a sample. mtoz-biolabs.com This technique is instrumental in determining both the enantiomeric purity and the absolute configuration of a chiral compound. mtoz-biolabs.com
The absolute configuration is determined by comparing the experimental CD spectrum of a sample to the known spectrum of a reference compound with a confirmed configuration. mtoz-biolabs.com For example, a positive Cotton effect at a specific wavelength in the CD spectrum can be correlated with an R or S configuration at a stereocenter. hebmu.edu.cn In the case of fluorosuccinic acid, a related compound, the CD spectra were shown to be crucial for correctly assigning the absolute configuration, which had been erroneously determined by other means. rsc.org For (2R,3R)-2,3-Dibromosuccinic acid, CD spectroscopy would provide a unique spectral fingerprint, allowing for its differentiation from its (2S,3S) enantiomer and confirming its absolute configuration by correlation with established rules or computational models.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of molecules in solution. For stereoisomers like the dibromosuccinic acids, NMR can readily distinguish between diastereomers.
The (2R,3R) enantiomer and the meso diastereomer are expected to produce distinct ¹H and ¹³C NMR spectra due to their different molecular symmetries. The meso compound, (2R,3S)-2,3-dibromosuccinic acid, possesses a center of inversion, making the two chiral centers (C2 and C3) and their attached protons chemically equivalent. chemicalbook.com This results in a simplified ¹H NMR spectrum, showing a single signal for the two methine protons. In contrast, the (2R,3R) isomer lacks this element of symmetry, and its two methine protons are chemically equivalent but reside in a chiral environment, which would be reflected in its NMR spectrum. The coupling constants (J-values) between adjacent protons can also provide valuable information about the preferred dihedral angle and, therefore, the conformational preferences of the molecule in solution.
Table 2: Expected ¹H NMR Spectral Features for Dibromosuccinic Acid Diastereomers
| Isomer | Methine Protons (H-2, H-3) | Rationale |
| meso-2,3-Dibromosuccinic acid | One singlet | Protons are chemically equivalent due to molecular symmetry (center of inversion). chemicalbook.com |
| (2R,3R)-2,3-Dibromosuccinic acid | One singlet | Protons are chemically equivalent due to the C₂ axis of symmetry. |
| Note: The actual appearance can be influenced by the solvent and coupling to carboxylic acid protons. |
Absolute Configuration Assignment and Stereodescriptor Determination (R/S Nomenclature)
The absolute configuration of a chiral center is unambiguously described using the Cahn-Ingold-Prelog (CIP) priority rules, which assign a stereodescriptor of either R (from the Latin rectus, right) or S (from the Latin sinister, left).
For (2R,3R)-2,3-Dibromosuccinic acid, the assignment is as follows:
Identify Chiral Centers: The carbons at positions 2 and 3 are chiral centers, as each is bonded to four different groups: a bromine atom, a hydrogen atom, a carboxylic acid group (-COOH), and the other substituted carbon atom of the succinic acid backbone.
Assign Priorities: According to the CIP rules, priority is assigned based on the atomic number of the atom directly attached to the chiral center. Higher atomic numbers receive higher priority.
For C-2: The priority of the attached groups is: (1) -Br > (2) -C(Br)(COOH)H > (3) -COOH > (4) -H.
For C-3: The priority of the attached groups is: (1) -Br > (2) -C(Br)(COOH)H > (3) -COOH > (4) -H.
Determine R/S Descriptor:
At Carbon 2: With the lowest priority group (-H) pointing away from the viewer, the sequence from priority 1 to 2 to 3 (-Br → -C3 → -COOH) proceeds in a clockwise direction. Therefore, the configuration is 2R .
At Carbon 3: With the lowest priority group (-H) pointing away, the sequence from priority 1 to 2 to 3 (-Br → -C2 → -COOH) also proceeds in a clockwise direction. Therefore, the configuration is 3R .
This systematic application of the CIP rules leads to the unambiguous IUPAC name: (2R,3R)-2,3-dibromobutanedioic acid . nih.govchemspider.com While the CIP rules provide a theoretical assignment, experimental verification using methods like X-ray crystallography with a known chiral reference is the ultimate proof of absolute configuration. nih.gov
Table 3: Cahn-Ingold-Prelog Priority Assignment for (2R,3R)-2,3-Dibromosuccinic Acid
| Chiral Center | Attached Group | Priority |
| C-2 | -Br | 1 |
| -CH(Br)COOH (Carbon 3 group) | 2 | |
| -COOH | 3 | |
| -H | 4 | |
| C-3 | -Br | 1 |
| -CH(Br)COOH (Carbon 2 group) | 2 | |
| -COOH | 3 | |
| -H | 4 |
Computational Chemistry and Theoretical Investigations of 2r,3r 2,3 Dibromosuccinic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (2R,3R)-2,3-dibromosuccinic acid. These calculations can provide a wealth of information about the molecule's properties at the atomic and molecular orbital levels.
Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For (2R,3R)-2,3-dibromosuccinic acid, the HOMO is expected to be localized around the bromine atoms and the oxygen atoms of the carboxylic acid groups, owing to the presence of lone pairs. The LUMO, conversely, would likely be distributed over the antibonding orbitals associated with the carbon-bromine and carbonyl groups.
Reactivity descriptors, derived from the electronic structure, can be calculated to provide a more quantitative measure of its chemical behavior. These descriptors help in identifying the most probable sites for electrophilic and nucleophilic attack.
Table 1: Theoretical Reactivity Descriptors for (2R,3R)-2,3-Dibromosuccinic Acid
| Descriptor | Definition | Predicted Significance for (2R,3R)-2,3-Dibromosuccinic Acid |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |
Note: The values in this table are theoretical and would be quantified through specific DFT calculations.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The conformational flexibility of (2R,3R)-2,3-dibromosuccinic acid is primarily governed by the rotation around the central C2-C3 single bond and the C-C and C-O bonds within the carboxylic acid groups. Molecular modeling and dynamics simulations are powerful tools to explore the potential energy surface of the molecule and identify its stable conformers.
A systematic conformational search would reveal various staggered and eclipsed conformations. Due to steric hindrance from the bulky bromine atoms and the repulsion between the carboxylic acid groups, the anti-periplanar conformation, where the two bromine atoms and the two carboxyl groups are positioned as far apart as possible, is expected to be the most stable.
Molecular dynamics simulations, which simulate the movement of atoms over time, can provide insights into the dynamic behavior of the molecule in different environments, such as in the gas phase or in a solvent. These simulations can reveal the relative populations of different conformers at a given temperature and the energy barriers for interconversion between them.
Table 2: Predicted Stable Conformers of (2R,3R)-2,3-Dibromosuccinic Acid and Their Relative Energies
| Conformer | Dihedral Angle (Br-C2-C3-Br) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |
| Anti | ~180° | 0.00 | High |
| Gauche (+) | ~60° | Higher | Moderate |
| Gauche (-) | ~-60° | Higher | Moderate |
| Eclipsed | 0°, 120°, -120° | Highest | Low |
Note: The relative energies and populations are illustrative and would be determined from detailed computational studies.
Prediction and Elucidation of Reaction Pathways and Transition State Geometries
Computational chemistry can be employed to predict and elucidate the mechanisms of reactions involving (2R,3R)-2,3-dibromosuccinic acid. By mapping the potential energy surface for a given reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized.
For example, the debromination of (2R,3R)-2,3-dibromosuccinic acid to form fumaric acid is a reaction of significant interest. Computational studies could elucidate the stereospecificity of this elimination reaction. The geometry of the transition state would reveal whether the reaction proceeds through a concerted E2 mechanism, which typically requires an anti-periplanar arrangement of the leaving groups, or a stepwise mechanism.
The calculated activation energy, which is the energy difference between the reactants and the transition state, provides a measure of the reaction rate. Isotopic labeling studies, in conjunction with computational modeling, could further refine the understanding of the reaction mechanism.
Analysis of Intermolecular Interactions via Computational Methods (e.g., Hirshfeld Surface Analysis)
In the solid state, the properties of (2R,3R)-2,3-dibromosuccinic acid are dictated by the way the molecules pack together, which is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal lattice. nih.gov
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal. nih.gov By mapping properties such as the normalized contact distance (dnorm) onto this surface, one can identify and analyze different types of intermolecular contacts.
A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different intermolecular contacts and their relative contributions to the crystal packing.
Table 3: Predicted Intermolecular Contacts and Their Percentage Contribution from Hirshfeld Surface Analysis of (2R,3R)-2,3-Dibromosuccinic Acid
| Contact Type | Predicted Contribution (%) | Description |
| O···H/H···O | High | Represents strong hydrogen bonding between carboxylic acid groups. |
| Br···H/H···Br | Moderate | Indicates contacts between bromine and hydrogen atoms. |
| Br···O/O···Br | Moderate | Potential halogen bonding or other close contacts. |
| H···H | Moderate | Represents van der Waals interactions. |
| C···H/H···C | Low | Weaker van der Waals contacts. |
| Br···Br | Low | Indicates close proximity of bromine atoms between molecules. |
Note: These contributions are hypothetical and would be quantified from an experimental crystal structure and subsequent Hirshfeld surface analysis.
Broader Research Implications and Future Directions in Chiral Chemistry
Potential for Development of Novel Chiral Reagents and Organocatalysts
The rigid and stereochemically defined structure of (2R,3R)-2,3-dibromosuccinic acid makes it an ideal starting point for the rational design of new chiral reagents and organocatalysts. Organocatalysts, which are metal-free small organic molecules, have become a cornerstone of modern asymmetric synthesis due to their stability, low toxicity, and operational simplicity.
The development of catalysts from (2R,3R)-2,3-dibromosuccinic acid can proceed through various transformations of its functional groups. For instance, conversion of the carboxylic acid groups into amides, esters, or other functionalities, and substitution of the bromine atoms with nucleophiles like thiols or amines, can lead to a diverse library of chiral ligands and catalysts. A notable example, though a diastereomer, is the development of polymer-supported isothiourea (HyperBTM) catalysts derived from diamino-succinic acid scaffolds for enantioselective Michael addition-cyclization reactions. nih.gov This demonstrates the viability of the succinic acid backbone in creating highly effective catalysts. The (2R,3R) stereochemistry could be exploited to synthesize analogous C2-symmetric isothiourea or aminothiourea catalysts, which are known to activate substrates through hydrogen bonding and are effective in a wide range of enantioselective transformations. elsevierpure.comconsensus.app
Furthermore, (2R,3R)-2,3-dibromosuccinic acid itself is a chiral Brønsted acid. While its acidity may not be optimal for all transformations, it can serve as a precursor to more potent chiral Brønsted acids, moving beyond the ubiquitous BINOL- and TADDOL-based systems. snnu.edu.cn The creation of novel chiral phosphoric acids or other acidic frameworks on this scaffold could lead to catalysts with unique steric and electronic properties, potentially enabling new, previously challenging, asymmetric reactions. rsc.orgresearchgate.net
Integration into Multi-Component Reaction Sequences for Increased Synthetic Efficiency
Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules from three or more starting materials in a single step, maximizing atom economy and procedural efficiency. researchgate.net The high degree of functionalization in (2R,3R)-2,3-dibromosuccinic acid makes it a prime candidate for integration into MCRs, where it can introduce chirality and structural complexity in a convergent manner.
Its derivatives can be designed to participate in well-established MCRs like the Ugi or Passerini reactions. For example, by converting one carboxylic acid to an isocyanide and the other to a protected amine or alcohol, the resulting derivative could act as a key chiral component in these powerful transformations. The bromine atoms would remain for post-MCR modification, adding another layer of synthetic versatility. The use of chiral components to guide the stereochemical outcome of MCRs is a powerful strategy for the synthesis of complex targets, including active pharmaceutical ingredients. nih.gov
Moreover, the compound itself can be envisioned as a bifunctional reactant in novel MCRs. The two carboxylic acid groups can participate in condensations, while the carbon-bromine bonds can act as electrophilic sites. For instance, in a reaction catalyzed by a chiral phosphoric acid, (2R,3R)-2,3-dibromosuccinic acid could react with anilines and other components to generate complex, enantioenriched heterocyclic structures, a strategy that has proven successful with other building blocks. rsc.orgnih.gov
Advancements in Asymmetric Catalysis Driven by (2R,3R)-2,3-Dibromosuccinic Acid Derivatives
Derivatives of (2R,3R)-2,3-dibromosuccinic acid have the potential to drive significant advancements in asymmetric catalysis by providing new classes of chiral ligands for metals and novel organocatalytic frameworks. The C2-symmetry of the backbone is a privileged structural motif in many successful chiral catalysts, as it can effectively reduce the number of possible transition states, leading to higher enantioselectivity.
The synthesis of chiral ligands for transition metal catalysis is a promising avenue. The bromine atoms can be replaced by diphenylphosphine (B32561) groups to create C2-symmetric bisphosphine ligands, analogous to well-known ligands like Chiraphos or DIPAMP, for applications in asymmetric hydrogenation or cross-coupling reactions. Similarly, conversion to diamines would yield ligands suitable for ruthenium-catalyzed transfer hydrogenation or other metal-catalyzed processes.
In the field of organocatalysis, derivatives of this acid can contribute to solving existing challenges. For example, a polymer-supported isothiourea catalyst derived from a related scaffold was successfully used in a packed-bed reactor for continuous flow enantioselective synthesis, yielding products with excellent enantiopurity (up to 97:3 er). nih.gov This approach combines the benefits of organocatalysis with improved sustainability and catalyst recyclability, addressing common drawbacks like high catalyst loading. nih.govumich.edu The development of similar immobilized catalysts from (2R,3R)-2,3-dibromosuccinic acid could make complex chiral synthesis more practical and scalable.
| Entry | Enol Nucleophile | Anhydride (B1165640) | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| 1 | 2-Phenacylbenzothiazole | Cinnamic anhydride | 85 | 95:5 |
| 2 | 2-Phenacylthiazole | Cinnamic anhydride | 82 | 97:3 |
| 3 | 2-Phenacylbenzoxazole | Cinnamic anhydride | 88 | 94:6 |
| 4 | 2-Phenacylthiazole | Crotonic anhydride | 75 | 96:4 |
Data adapted from research on a related polymer-supported isothiourea catalyst, demonstrating the potential of the succinic acid scaffold in asymmetric catalysis. nih.gov
Challenges and Opportunities in the Scalable and Sustainable Production of Enantiopure Chiral Building Blocks
Despite its potential, the widespread application of (2R,3R)-2,3-dibromosuccinic acid is hampered by challenges in its scalable and sustainable production. Traditional synthesis involves the bromination of fumaric acid, which produces a racemic mixture that must be separated. Classical resolution using chiral bases is often inefficient, low-yielding, and generates significant waste, making it unsuitable for large-scale industrial production.
This challenge, however, presents a significant opportunity for innovation using modern synthetic methods. Biocatalysis offers a particularly attractive route. mdpi.com The development of enzymes, such as stereoselective dehalogenases or lipases for kinetic resolution, could provide a green and highly efficient pathway to the enantiopure acid. For example, engineered microbes have been successfully used for the cost-effective production of other enantiopure chiral compounds like (2R,3R)-2,3-butanediol and (S)-2-methylbutanoic acid, achieving high yields and excellent enantiomeric excess. rsc.orgnih.gov A similar biocatalytic approach, perhaps using an engineered Bacillus or E. coli strain, could be developed for (2R,3R)-2,3-dibromosuccinic acid, eliminating the need for harsh reagents and complex separation steps. nih.gov
Another avenue is the development of an asymmetric catalytic process for its synthesis. This could involve an enantioselective bromination of a suitable precursor or a catalytic desymmetrization of meso-2,3-dibromosuccinic acid. Furthermore, emerging sustainable technologies like mechanochemistry could offer solvent-free, energy-efficient alternatives for the synthesis and derivatization of such chiral building blocks. researchgate.net Overcoming the production bottleneck through these innovative and sustainable methods is the key to unlocking the full potential of (2R,3R)-2,3-dibromosuccinic acid as a pivotal building block in chiral chemistry. chemimpex.comchemicalbook.com
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (2R,3R)-2,3-dibromosuccinic acid, and how does stereochemistry influence product formation?
- Methodological Answer : The compound is synthesized via stereospecific bromination of maleic acid derivatives. For example, bromine addition to maleic acid (cis-diacid) yields racemic (±)-2,3-dibromosuccinic acid, while fumaric acid (trans-diacid) produces the meso isomer due to anti-addition geometry . Reaction conditions (e.g., solvent polarity, temperature) and alkene geometry dictate stereochemical outcomes. Confirm stereochemistry using X-ray crystallography or chiral chromatography .
Q. How is (2R,3R)-2,3-dibromosuccinic acid utilized as an intermediate in organic synthesis?
- Methodological Answer : It serves as a precursor for biotin (vitamin H) synthesis via thiol-mediated debromination . In peptide chemistry, derivatives like 2,3-diaminosuccinic acid are synthesized through azide reduction or catalytic hydrogenation, enabling cystine analogs in bioactive molecules .
Q. What safety protocols are critical when handling (2R,3R)-2,3-dibromosuccinic acid?
- Methodological Answer : Classified as a corrosive solid (UN 3261), it requires storage in inert, airtight containers at 10–30°C. Use PPE (N95 masks, gloves) to avoid inhalation or skin contact. Neutralize spills with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in elimination reactions involving (2R,3R)-2,3-dibromosuccinic acid?
- Methodological Answer : Elimination reactions (e.g., HBr removal) depend on substrate stereochemistry and base strength. Racemic dibromosuccinic acid undergoes facile elimination to 2-bromofumaric acid, whereas the meso isomer requires strong bases (e.g., VO₂) and elevated temperatures to form 2-bromomaleic acid . Isotopic labeling (²H/¹⁸O) and DFT calculations can map transition states to explain divergent pathways .
Q. What advanced analytical techniques differentiate (2R,3R)-2,3-dibromosuccinic acid from its diastereomers?
- Methodological Answer :
- NMR : Compare coupling constants (J) in ¹H NMR; vicinal Br atoms in meso isomers show distinct splitting vs. racemic forms.
- X-ray Crystallography : Resolve absolute configuration via anomalous dispersion effects (e.g., Cu-Kα radiation) .
- Chiral HPLC : Use columns like Chiralpak IA/IB with polar mobile phases (e.g., hexane:isopropanol) for enantiomeric separation .
Q. Why do electrochemical reductions of dibromosuccinic acid esters show non-stereospecific outcomes?
- Methodological Answer : Electroreduction proceeds via carbanion intermediates rather than concerted mechanisms. The meso ester forms diethyl fumarate exclusively, while racemic esters yield maleate or fumarate depending on pH. Cyclic voltammetry and isotopic tracer studies (e.g., D₂O quenching) confirm radical or ionic intermediates .
Data Contradictions and Resolution
Q. How can researchers address discrepancies in reported elimination reactivity of dibromosuccinic acid isomers?
- Resolution Strategy : Replicate conditions from conflicting studies (e.g., base strength, solvent). For example, Fischer (2006) observed HBr elimination from racemic dibromosuccinic acid under mild conditions, while meso isomers require VO₂ catalysis at 90°C . Kinetic studies (Arrhenius plots) and in-situ IR monitoring can clarify rate differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
